An In-depth Technical Guide to 2,6-Dimethylpyrimidine-4-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,6-Dimethylpyrimidine-4-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpyrimidine-4-carbaldehyde, a substituted pyrimidine, represents a molecule of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, including several approved drugs, lending any novel derivative potential as a building block for new therapeutic agents.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, spectral characteristics, reactivity, and potential applications of 2,6-dimethylpyrimidine-4-carbaldehyde, serving as a technical resource for professionals in drug discovery and development.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1074-39-1 | [3][4] |
| Molecular Formula | C₇H₈N₂O | [3] |
| Molecular Weight | 136.15 g/mol | [3] |
| IUPAC Name | 2,6-dimethylpyrimidine-4-carbaldehyde | [4] |
| Purity | Typically ≥98% | [3] |
| Storage Temperature | Room Temperature | [4] |
Proposed Synthesis of 2,6-Dimethylpyrimidine-4-carbaldehyde
While a specific, detailed experimental protocol for the synthesis of 2,6-dimethylpyrimidine-4-carbaldehyde is not widely published, a plausible and efficient route can be extrapolated from established methods for the synthesis of pyrimidine-4-carbaldehydes.[5] A common and effective strategy involves the oxidation of the corresponding 4-methylpyrimidine.
One such method is the Riley oxidation, which utilizes selenium dioxide (SeO₂) to selectively oxidize a methyl group attached to an electron-deficient heterocyclic ring to an aldehyde.[5]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 2,6-Dimethylpyrimidine-4-carbaldehyde via Riley Oxidation.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2,4,6-trimethylpyrimidine (1 equivalent) in a suitable solvent such as dioxane, add selenium dioxide (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the selenium byproduct. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,6-dimethylpyrimidine-4-carbaldehyde.
Causality Behind Experimental Choices:
-
Choice of Oxidizing Agent: Selenium dioxide is a well-established reagent for the oxidation of activated methyl groups, such as those on a pyrimidine ring, to aldehydes with good selectivity.[5]
-
Solvent Selection: Dioxane is a common solvent for Riley oxidations as it is relatively inert and has a sufficiently high boiling point for the reaction to proceed at a reasonable rate.
-
Purification Method: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target aldehyde.
Spectroscopic Analysis (Predicted)
As experimental spectra are not publicly available, the following are predicted spectral characteristics based on the structure of 2,6-dimethylpyrimidine-4-carbaldehyde and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the aldehydic proton, likely in the range of δ 9.5-10.5 ppm.
-
A singlet for the proton on the pyrimidine ring, anticipated to be in the aromatic region.
-
A singlet for the two equivalent methyl groups, expected to be in the upfield region, likely around δ 2.5-3.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is predicted to display the following key signals:
-
A signal for the carbonyl carbon of the aldehyde group, expected in the downfield region, typically δ 185-200 ppm.
-
Signals for the carbon atoms of the pyrimidine ring.
-
A signal for the carbon atoms of the two equivalent methyl groups.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum should exhibit characteristic absorption bands for the functional groups present:
-
A strong C=O stretching vibration for the aldehyde group, typically in the region of 1690-1715 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups.
-
C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (136.15 g/mol ).
Chemical Reactivity
The reactivity of 2,6-dimethylpyrimidine-4-carbaldehyde is primarily dictated by the aldehyde functional group, with its reactivity modulated by the electron-withdrawing nature of the pyrimidine ring.
Key Reactions:
-
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon. This includes reactions with Grignard reagents, organolithium compounds, and cyanide, leading to the formation of secondary alcohols, and other functionalized derivatives.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) will yield the corresponding secondary or tertiary amines. This is a crucial transformation in the synthesis of many pharmaceutical compounds.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to convert the aldehyde into an alkene.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate or chromic acid.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with active methylene compounds, such as malononitrile or cyanoacetates, in the presence of a base to form α,β-unsaturated products.
Caption: Key reactions of 2,6-Dimethylpyrimidine-4-carbaldehyde.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] While specific applications of 2,6-dimethylpyrimidine-4-carbaldehyde are not extensively documented, its potential as a key intermediate in the synthesis of novel drug candidates is significant.
-
Scaffold for Kinase Inhibitors: The pyrimidine ring is a common core structure in many kinase inhibitors used in oncology. The aldehyde functionality of 2,6-dimethylpyrimidine-4-carbaldehyde provides a reactive handle for the introduction of various side chains to target the ATP-binding site of kinases.
-
Antimicrobial and Antiviral Agents: Pyrimidine derivatives have a long history as antimicrobial and antiviral drugs.[1] 2,6-Dimethylpyrimidine-4-carbaldehyde can be used to synthesize novel analogues with potential activity against a range of pathogens.
-
Central Nervous System (CNS) Agents: The pyrimidine nucleus is also found in drugs targeting the CNS. The structural features of this aldehyde could be exploited to develop new modulators of CNS receptors and enzymes.
The synthetic versatility of the aldehyde group allows for the generation of diverse libraries of pyrimidine-containing compounds for high-throughput screening in drug discovery programs.
Conclusion
2,6-Dimethylpyrimidine-4-carbaldehyde is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and organic synthesis. While a comprehensive experimental characterization of this compound is currently lacking in the public domain, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. The synthetic accessibility and the reactive aldehyde handle make it an attractive starting material for the development of novel pyrimidine-based compounds with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
-
ResearchGate. Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Wonder Chemical Products. 2,6-dimethylpyrimidine-4-carboxaldehyde 1074-39-1. [Link]
-
Chemsigma. 4-PYRIMIDINECARBOXALDEHYDE,2,6-DIMETHYL- [1074-39-1]. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
NIST WebBook. Pyrimidine, 2,4-dimethyl-. [Link]
-
GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
Sources
- 1. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery | Semantic Scholar [semanticscholar.org]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]
- 3. 1074-39-1 | 2,6-Dimethylpyrimidine-4-carbaldehyde - Moldb [moldb.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
